
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research for its potential application in various fields. This compound is also known as TDBA and is a tertiary amine that has a bulky tert-butyl group and a 2,3-dimethoxybenzyl group attached to the nitrogen atom. In
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is not fully understood. However, it is believed that TDBA exerts its antitumor activity through the induction of apoptosis, a process of programmed cell death. TDBA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine has been shown to exhibit potent antitumor activity in various cancer cell lines. TDBA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. In addition, TDBA has been shown to be an effective catalyst for various reactions and a building block for the synthesis of novel materials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is its relatively simple synthesis method, which yields high purity TDBA. TDBA also exhibits potent antitumor activity and inhibits the activity of acetylcholinesterase, making it a potential therapeutic agent for cancer and Alzheimer's disease, respectively. However, one of the limitations of TDBA is its limited solubility in water, which may affect its bioavailability and limit its application in some experiments.
Orientations Futures
There are several future directions for the research on N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine. One of the future directions is the development of TDBA as a therapeutic agent for cancer and Alzheimer's disease. Further studies are needed to investigate the mechanism of action of TDBA and its potential side effects. Another future direction is the exploration of TDBA as a catalyst for various reactions and a building block for the synthesis of novel materials. Further studies are needed to optimize the reaction conditions and explore the scope of TDBA-catalyzed reactions.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine involves the reaction of tert-butylamine with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloride group by the amine group, resulting in the formation of TDBA. This method is relatively simple and yields high purity TDBA.
Applications De Recherche Scientifique
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine has been extensively studied for its potential application in various fields such as medicinal chemistry, catalysis, and material science. In medicinal chemistry, TDBA has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. TDBA has also been investigated for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
In catalysis, TDBA has been shown to be an effective catalyst for various reactions such as the Mannich reaction, Friedel-Crafts reaction, and Michael addition. TDBA has also been investigated for its potential application in material science as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-7-6-8-11(15-4)12(10)16-5/h6-8,14H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTHBFTWEYAKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

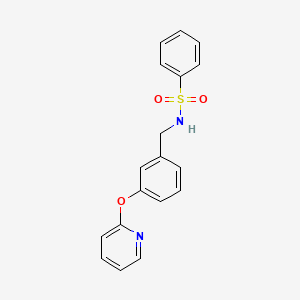
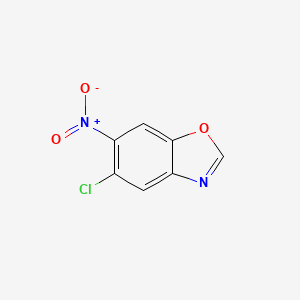
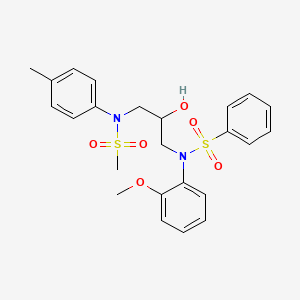
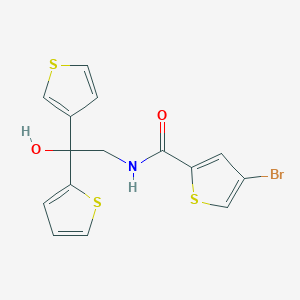
methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)
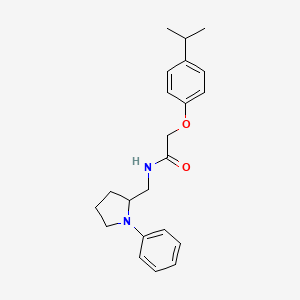

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2994184.png)